

Spectroscopic Profile of Ethyl 4-bromobutyrate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-bromobutyrate

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This technical guide provides an in-depth analysis of the spectroscopic data for **ethyl 4-bromobutyrate**, a key building block in organic synthesis. The document presents a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual aids to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and MS analyses of **ethyl 4-bromobutyrate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.10	Quartet	2H	7.25	-OCH ₂ CH ₃
3.43	Triplet	2H	6.44	Br-CH ₂ -
2.45	Triplet	2H	7.15	-CH ₂ -C=O
2.13	Multiplet	2H	6.80	Br-CH ₂ -CH ₂ -
1.22	Triplet	3H	7.15	-OCH ₂ CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
172.5	C	C=O
60.6	CH ₂	-OCH ₂ CH ₃
33.0	CH ₂	Br-CH ₂ -
32.7	CH ₂	-CH ₂ -C=O
27.9	CH ₂	Br-CH ₂ -CH ₂ -
14.2	CH ₃	-OCH ₂ CH ₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2981, 2938	Medium	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)[1]
1445	Medium	C-H bend (alkane)
1370	Medium	C-H bend (alkane)
1180	Strong	C-O stretch (ester)[1]
650	Medium	C-Br stretch

Sample form: Neat liquid

Table 4: Mass Spectrometry (MS) Fragmentation Data

m/z	Relative Intensity (%)	Proposed Fragment
196/194	< 5	[M] ⁺ (Molecular ion with ⁸¹ Br/ ⁷⁹ Br)
151/149	20	[M - OCH ₂ CH ₃] ⁺
123/121	10	[Br(CH ₂) ₃] ⁺
117	100	[CH ₂ (CH ₂) ₂ CO] ⁺
101	40	[M - Br - C ₂ H ₄] ⁺
88	60	[CH ₃ CH ₂ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
45	30	[OCH ₂ CH ₃] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are representative methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **ethyl 4-bromobutyrate** (approximately 10-20 mg) in deuterated chloroform (CDCl_3 , ~0.7 mL) is prepared in a standard 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ^1H NMR, the spectral width is set to encompass the range of -2 to 12 ppm. For ^{13}C NMR, a spectral width of 0 to 220 ppm is used. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

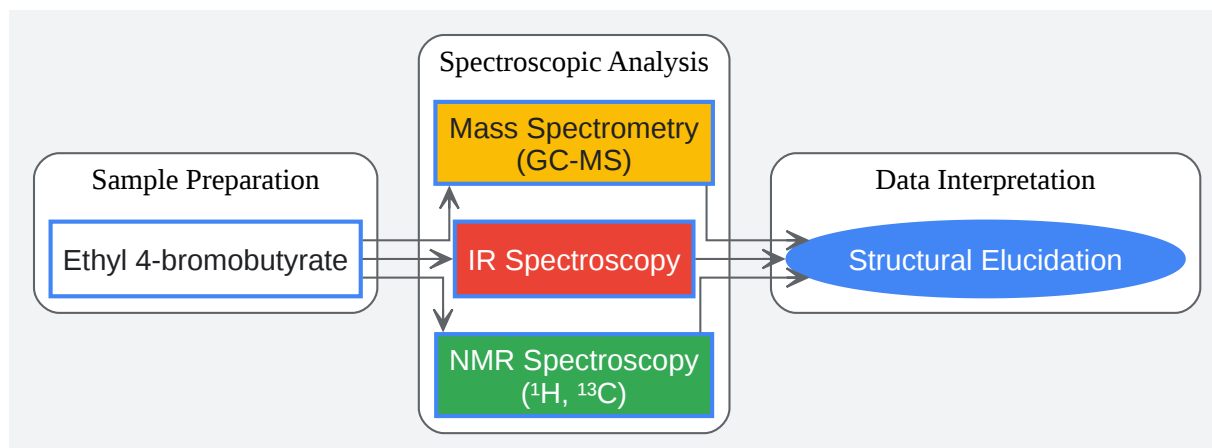
The IR spectrum of neat **ethyl 4-bromobutyrate** is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of **ethyl 4-bromobutyrate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent on a capillary column (e.g., a 30 m non-polar column) with helium as the carrier gas. The GC oven temperature is programmed to ensure good separation. The eluent from the GC column is introduced into the mass spectrometer, which is operated in Electron Ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.

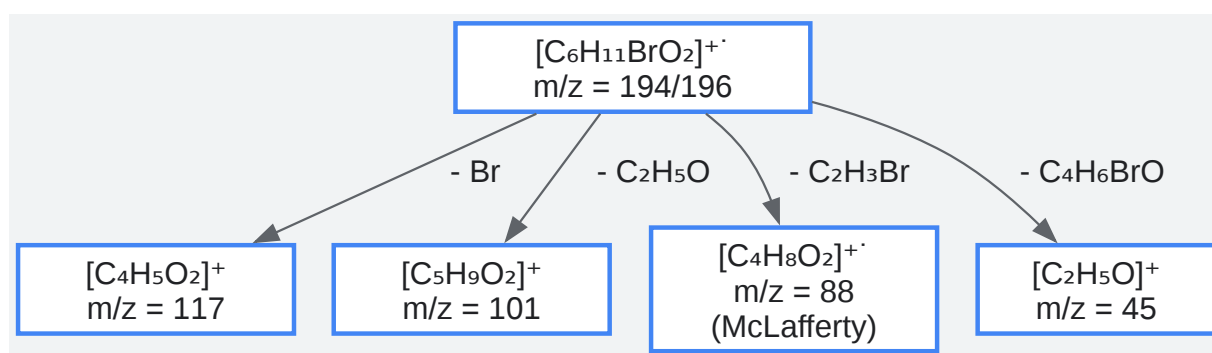
Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **ethyl 4-bromobutyrate**.



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Caption: General workflow for the spectroscopic analysis of **ethyl 4-bromobutyrate**.



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Caption: Key fragmentation pathways of **ethyl 4-bromobutyrate** in Mass Spectrometry.

Caption: ¹H-¹³C and ¹H-¹H NMR correlations for **ethyl 4-bromobutyrate**.

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References

- 1. Ethyl 4-bromobutyrate [webbook.nist.gov]
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